(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one
Description
The compound (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one features a conjugated α,β-unsaturated ketone (propenone) core. Key structural elements include:
- Piperazine moiety: Substituted at the 1-position with a 2-methoxyphenyl group, which may enhance receptor binding through hydrogen bonding or hydrophobic interactions.
- Aryl substituents: The 3-position is linked to a phenyl ring modified with a 4-bromobenzyloxy group.
- E-configuration: The trans geometry of the propenone linker is critical for maintaining planarity and optimizing π-π stacking interactions in biological systems .
This scaffold is structurally related to pharmacologically active piperazine-propenone hybrids, which are explored for antiviral, antimicrobial, and anticancer applications .
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O3/c1-32-26-5-3-2-4-25(26)29-16-18-30(19-17-29)27(31)15-10-21-8-13-24(14-9-21)33-20-22-6-11-23(28)12-7-22/h2-15H,16-20H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXSVAZPAMETI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The target compound’s analogs differ primarily in substituents on the aryl rings and piperazine moiety. Key examples include:
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The 4-bromobenzyloxy group in the target compound increases logP compared to analogs with methoxy or nitro groups, suggesting improved membrane permeability .
- Hydrogen Bonding: The 2-methoxyphenyl group on the piperazine ring provides hydrogen bond acceptor sites, which are absent in analogs like (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one (thienyl substituent reduces polarity) .
- Crystal Structure : The E-configuration and chair conformation of the piperazine ring are conserved across analogs, as confirmed by X-ray crystallography in related compounds .
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